2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a triazole-thioacetamide derivative synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide intermediates in the presence of KOH . Its structure features:
- Triazole core: Substituted at the 4-position with a 4-ethoxyphenyl group and at the 5-position with a 1H-indol-3-yl moiety.
- Thioacetamide side chain: Linked to a furan-2-ylmethyl group.
This compound exhibits notable anti-exudative activity (AEA), tested in vivo at 10 mg/kg, outperforming diclofenac sodium (8 mg/kg) in reducing inflammation in rat models . Its activity is attributed to the synergistic effects of the ethoxy group (enhancing lipophilicity) and the indole ring (improving receptor binding) .
Properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-2-32-18-11-9-17(10-12-18)30-24(21-15-26-22-8-4-3-7-20(21)22)28-29-25(30)34-16-23(31)27-14-19-6-5-13-33-19/h3-13,15,26H,2,14,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVJJWSZFRHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel triazole derivative with potential biological activities. Its structure combines features that may confer various pharmacological effects, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on existing literature and research findings.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of approximately 447.56 g/mol. The compound includes a triazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Triazole derivatives can inhibit specific enzymes involved in cancer cell proliferation, such as kinases. A study reported that certain triazole-thiones demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial in several cancers .
- Case Studies :
Antimicrobial Activity
The compound's thioether functionality may enhance its antimicrobial properties.
- Antibacterial and Antifungal Effects : Triazole compounds have been documented to exhibit antibacterial and antifungal activities against various pathogens. For example, certain derivatives were tested against Mycobacterium tuberculosis and showed varying degrees of effectiveness compared to standard drugs .
-
Research Findings :
- A study on related thiosemicarbazide derivatives indicated that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Another investigation found that similar compounds inhibited metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders alongside antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of the compound:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Enhances anticancer properties through kinase inhibition |
| Thioether Group | Contributes to antimicrobial activity |
| Furan Ring | Potentially increases bioavailability and solubility |
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole Ring Substitutions
- Impact :
Acetamide Side Chain Modifications
| Compound ID/Name | Acetamide Substituent |
|---|---|
| Target Compound | N-(Furan-2-ylmethyl) |
| MFCD05154912 | N-(2-Trifluoromethylphenyl) |
| 573931-40-5 | N-(2,4-Difluorophenyl) |
| 476483-99-5 | N-(4-Chloro-2-methoxyphenyl) |
- Impact :
Anti-Exudative Activity (AEA)
- The target compound demonstrated ~30% higher AEA than diclofenac sodium in rat models, attributed to its indole and ethoxy motifs .
- Key SAR Trends: Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring enhance AEA by stabilizing charge-transfer interactions . Bulky substituents (e.g., ethyl, benzyl) at the triazole 4-position improve receptor binding but may reduce solubility . Heteroaromatic groups (indole > thiophene > furan) at the 5-position correlate with higher activity due to enhanced hydrophobic interactions .
Comparative Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
